molecular formula C19H28Cl2N6O3 B023031 Gly-Arg 4-methoxy-beta-naphthylamide dihydrochloride CAS No. 100940-56-5

Gly-Arg 4-methoxy-beta-naphthylamide dihydrochloride

Cat. No. B023031
CAS RN: 100940-56-5
M. Wt: 422.9 g/mol
InChI Key: ZMJQLLSJSFQLTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves intricate processes that highlight the compound's unique structure and functionality. For example, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives reveals a complex process involving reactions with various aryl substituents, characterized by a series of spectroscopic techniques to confirm the chemical structure of the synthesized compounds (Özer et al., 2009). Another synthesis approach includes the use of peptide fluorogenic substrates for sensitive assays, demonstrating the compound's utility in biochemical applications (Bigbee et al., 1978).

Molecular Structure Analysis

Molecular structure analysis is pivotal in understanding a compound's chemical behavior. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide provides insight into the molecule's conformation, highlighting the cyclohexane ring's chair conformation stabilized by intramolecular hydrogen bonding (Özer et al., 2009). Such detailed structural insights are crucial for rationalizing the chemical reactivity and interactions of Gly-Arg 4-methoxy-beta-naphthylamide dihydrochloride analogs.

Chemical Reactions and Properties

The chemical reactivity of compounds similar to Gly-Arg 4-methoxy-beta-naphthylamide dihydrochloride often involves interactions with biological targets, as seen in the selective inhibition of fungal and bacterial carbonic anhydrases by C-glycosides containing methoxyaryl moieties (Riafrecha et al., 2015). These interactions are indicative of the compound's potential in developing novel anti-infectives.

Physical Properties Analysis

Understanding the physical properties, such as solubility, thermal stability, and crystal packing, is essential for practical applications. Studies on related compounds, like chiral pyrano[2,3-b]naphtho[1,2-e]pyrans, reveal intricate details about crystal packing and physical state transitions, contributing to our understanding of Gly-Arg 4-methoxy-beta-naphthylamide dihydrochloride's potential physical characteristics (Ghosh et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances and stability under various conditions, are crucial for comprehending a compound's utility and safety. For instance, the synthesis and characterization of compounds like N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea offer insights into the selectivity and inhibitory potential of Gly-Arg 4-methoxy-beta-naphthylamide dihydrochloride analogs toward specific biological targets (Vasdev et al., 2005).

Mechanism of Action

Mode of Action

Gly-Arg 4-methoxy-beta-naphthylamide dihydrochloride interacts with its target, DPPI, by serving as a substrate . The compound is cleaved by the enzyme, which allows the measurement of DPPI activity.

Pharmacokinetics

It is soluble in ethanol , which may influence its absorption and distribution in the body.

Result of Action

The compound is used to measure the activity of DPPI in human leukemia cell lines . The cleavage of the compound by DPPI can be monitored, providing a measure of the enzyme’s activity.

Action Environment

It is known that the compound should be stored at a temperature of 2-8°c , indicating that temperature can affect its stability.

Safety and Hazards

This compound is classified as a Carcinogen Category 2, with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement is H351: Suspected of causing cancer . Precautionary measures include P281: Use personal protective equipment as required .

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-methoxynaphthalen-2-yl)pentanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O3.2ClH/c1-28-16-10-13(9-12-5-2-3-6-14(12)16)24-18(27)15(25-17(26)11-20)7-4-8-23-19(21)22;;/h2-3,5-6,9-10,15H,4,7-8,11,20H2,1H3,(H,24,27)(H,25,26)(H4,21,22,23);2*1H/t15-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOTWELOJMBIQD-CKUXDGONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gly-Arg 4-methoxy-beta-naphthylamide dihydrochloride

CAS RN

100940-56-5
Record name Gly-Arg 4-methoxy-β-naphthylamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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